{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol
Description
{1-[3-(Naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol is a benzodiazole derivative featuring a naphthalen-2-yloxypropyl substituent at the N1 position and a hydroxymethyl group at the C2 position. The hydroxymethyl group at C2 introduces hydrogen-bonding capability, influencing solubility and reactivity .
Properties
IUPAC Name |
[1-(3-naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-15-21-22-19-8-3-4-9-20(19)23(21)12-5-13-25-18-11-10-16-6-1-2-7-17(16)14-18/h1-4,6-11,14,24H,5,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTFNHPQJLZTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCN3C4=CC=CC=C4N=C3CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves the following steps:
Formation of Benzimidazole Intermediate: The initial step involves the condensation of an appropriate 1,2-diaminobenzene derivative with propionic acid, yielding the benzimidazole intermediate upon heating.
Alkylation: The benzimidazole intermediate is then alkylated by reacting with dibromoalkane to form N-(bromoalkyl)benzimidazole.
Coupling with Naphthalen-2-yloxy Propyl Group: The final step involves coupling the N-(bromoalkyl)benzimidazole with naphthalen-2-yloxy propyl group under suitable conditions to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of {1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with specific molecular targets. For instance, it has been shown to target the cytochrome bc1 oxidase of the electron transport chain in Mycobacterium tuberculosis, leading to the inhibition of bacterial respiration . This compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
2-[1-(3-{2-[(2-Hydroxybenzylidene)amino]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]phenol
- Core Structure: Shares the benzodiazole core and a phenoxypropyl chain but incorporates a salicylaldehyde-derived Schiff base (hydroxybenzylideneamino group) at the terminal phenyl ring.
- Key Differences: The absence of a naphthalene group and the presence of an imine functional group alter electronic properties.
- Crystallography: Crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 9.1097 Å, b = 18.1946 Å, c = 13.7769 Å, and β = 93.405° .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Core Structure : Benzamide derivative with a branched hydroxyalkyl chain.
- Key Differences : The N,O-bidentate directing group (hydroxy and amide) contrasts with the benzodiazole-naphthalene system. This compound is optimized for C–H bond functionalization in metal catalysis but lacks the extended aromaticity of the target compound .
1-{1-[3-(Dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}methanamine Trihydrochloride
- Core Structure: Benzodiazole with a dimethylaminopropyl chain and a terminal methanamine group.
- Key Differences: The dimethylamino group increases basicity and solubility in acidic conditions. The protonated methanamine in its trihydrochloride form contrasts with the neutral hydroxymethyl group in the target compound .
Physicochemical Properties
Research Findings and Data
Crystallographic Analysis
The Schiff base analog (C29H25N3O3) exhibits a monoclinic crystal system with Z = 4 and a density of 1.350 g/cm³. The benzodiazole and naphthalene rings in the target compound are expected to adopt similar planar geometries, but the naphthalenyloxy group may introduce steric effects, altering packing efficiency compared to its phenyl-containing analogs .
Biological Activity
The compound {1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol (hereafter referred to as NBPM) is a synthetic derivative of benzodiazoles, which are known for their diverse biological activities. This article explores the biological activity of NBPM, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Recent studies have indicated that NBPM exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Table 1: Anticancer Activity of NBPM
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 12 | Caspase activation and Bcl-2 downregulation |
Anti-inflammatory Effects
In addition to its anticancer properties, NBPM has demonstrated anti-inflammatory effects in preclinical models. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .
Case Study: Inhibition of Inflammation
A study conducted on LPS-treated mice showed that administration of NBPM significantly reduced paw edema and histological signs of inflammation compared to control groups. This highlights its potential as a therapeutic agent in inflammatory conditions.
Neuroprotective Effects
Emerging evidence suggests that NBPM may possess neuroprotective properties. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis. The compound appears to modulate pathways associated with neurodegenerative diseases, offering a promising avenue for research in conditions like Alzheimer's disease .
Apoptosis Induction
The primary mechanism by which NBPM exerts its anticancer effects is through the induction of programmed cell death (apoptosis). This involves:
- Activation of caspases (caspase-3 and -9).
- Downregulation of Bcl-2 family proteins.
- Increased expression of pro-apoptotic factors such as Bax.
Modulation of Inflammatory Pathways
NBPM's anti-inflammatory effects are mediated by:
- Inhibition of NF-kB signaling pathways.
- Decreased expression of COX-2 and iNOS.
Oxidative Stress Reduction
The neuroprotective effects are likely due to:
- Scavenging reactive oxygen species (ROS).
- Upregulation of antioxidant enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
